5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrrolidine ring, a chlorophenoxy group, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:
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Formation of the Pyrrolidine Intermediate: : The initial step involves the preparation of the pyrrolidine intermediate. This can be achieved by reacting 4-chlorophenoxyacetic acid with pyrrolidine under appropriate conditions to form 1-[(4-chlorophenoxy)acetyl]pyrrolidine.
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Oxadiazole Ring Formation: : The next step involves the cyclization of the intermediate with a suitable reagent to form the oxadiazole ring. This can be done using reagents such as hydrazine hydrate and acetic anhydride under reflux conditions.
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Final Coupling: : The final step is the coupling of the oxadiazole intermediate with 4-methoxyphenyl isocyanate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been explored for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: This compound also contains an oxadiazole ring and is known for its biological activity.
4-Chlorophenoxyacetic acid derivatives: These compounds share the chlorophenoxy group and are used in various chemical and biological applications.
Uniqueness
The uniqueness of 5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole lies in its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-27-16-8-4-14(5-9-16)20-23-21(29-24-20)18-3-2-12-25(18)19(26)13-28-17-10-6-15(22)7-11-17/h4-11,18H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQRKDXXIXGBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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